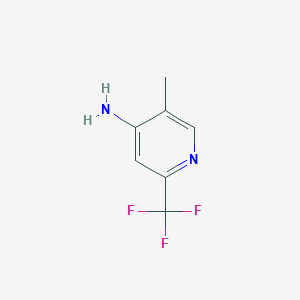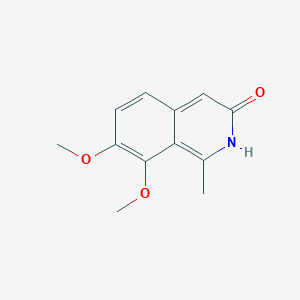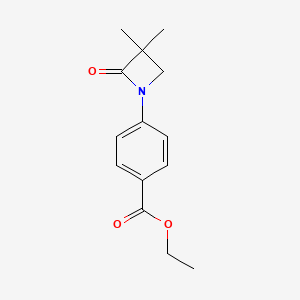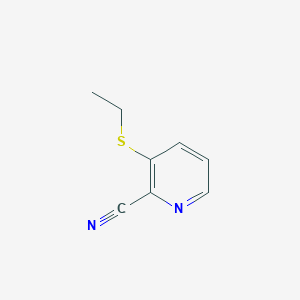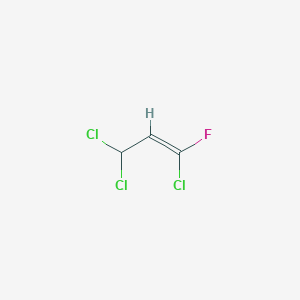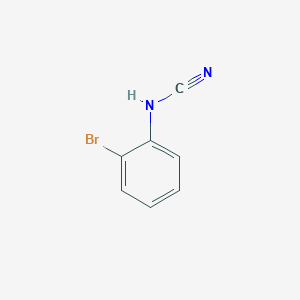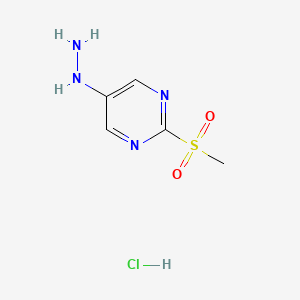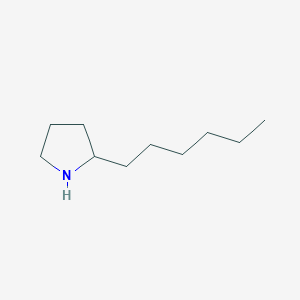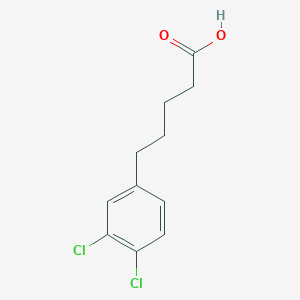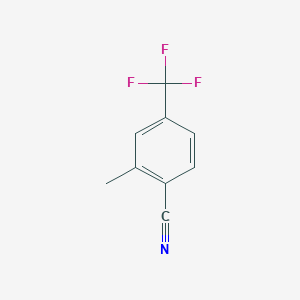
2-Methyl-4-(trifluoromethyl)benzonitrile
描述
2-Methyl-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H6F3N. It is a derivative of benzonitrile, where the benzene ring is substituted with a methyl group at the second position and a trifluoromethyl group at the fourth position. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals.
作用机制
Target of Action
Compounds with a trifluoromethyl group are known to exhibit improved drug potency toward certain enzymes
Mode of Action
It’s known that the trifluoromethyl group in a molecule can enhance the molecule’s potency by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein . This suggests that 2-Methyl-4-(trifluoromethyl)benzonitrile may interact with its targets in a similar manner.
Biochemical Pathways
It’s known that compounds with a trifluoromethyl group can inhibit certain enzymes, potentially affecting the associated biochemical pathways .
Pharmacokinetics
The trifluoromethyl group in a molecule is known to improve the molecule’s lipophilicity, which could enhance its absorption and distribution .
Result of Action
It’s known that compounds with a trifluoromethyl group can exhibit improved drug potency, suggesting that this compound may have potent effects at the molecular and cellular levels .
Action Environment
It’s known that the trifluoromethyl group in a molecule can enhance the molecule’s stability, suggesting that this compound may be relatively stable under various environmental conditions .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Methyl-4-(trifluoromethyl)benzonitrile typically involves the reaction of 3-nitro-4-chlorobenzotrifluoride with cyanide under the protection of nitrogen. The reaction is catalyzed by specific catalysts and carried out in a solvent such as N-methyl-2-pyrrolidone. The mixture is heated under mechanical stirring to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
化学反应分析
Types of Reactions
2-Methyl-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the nitrile group is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, tert-butyl acetate, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with tert-butyl acetate in the presence of sulfuric acid yields N-tert-butyl amides .
科学研究应用
2-Methyl-4-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can serve as a starting material for the synthesis of molecules with biological activity.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: The compound is used in the production of agrochemicals and other industrial products.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Similar structure but lacks the methyl group at the second position.
2-(Trifluoromethyl)benzonitrile: Similar structure but lacks the methyl group at the second position.
4-Amino-2-(trifluoromethyl)benzonitrile: Contains an amino group instead of a methyl group.
Uniqueness
2-Methyl-4-(trifluoromethyl)benzonitrile is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct chemical properties. These substitutions enhance its reactivity and stability, making it a valuable compound in various applications.
属性
IUPAC Name |
2-methyl-4-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c1-6-4-8(9(10,11)12)3-2-7(6)5-13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGABUAQUWGBFSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate](/img/structure/B3041697.png)

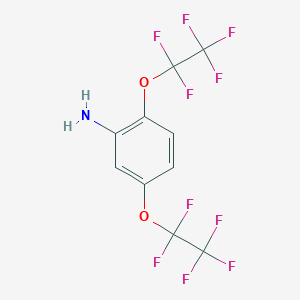
![1-[4-(Trifluoromethoxy)benzyl]piperazine](/img/structure/B3041702.png)
